2-Acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-1,6-di-O-acetyl-3-O-[(1R)-1-carboxyethyl]-2-deoxy-alpha-D-glucopyranose
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Description
2-Acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-1,6-di-O-acetyl-3-O-[(1R)-1-carboxyethyl]-2-deoxy-alpha-D-glucopyranose, also known as this compound, is a useful research compound. Its molecular formula is C29H42N2O18 and its molecular weight is 706.651. The purity is usually 95%.
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Biological Activity
The compound 2-Acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-1,6-di-O-acetyl-3-O-[(1R)-1-carboxyethyl]-2-deoxy-alpha-D-glucopyranose is a complex glycosylated molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Molecular Formula and Weight
- Molecular Formula : C32H36N2O13
- Molecular Weight : 656.63 g/mol
Structural Representation
The structural complexity of the compound includes multiple acetyl groups and deoxy sugars, which contribute to its biological properties. The presence of both alpha and beta anomers signifies its potential interactions in biological systems.
The biological activity of this compound is primarily attributed to its interactions with glycoproteins and glycolipids. It may influence several biochemical pathways:
- Inhibition of Glycosylation : The compound can act as an inhibitor in the glycosylation process, affecting protein folding and stability.
- Antimicrobial Properties : Preliminary studies suggest that glycosylated compounds can exhibit antimicrobial activity by disrupting bacterial cell wall synthesis.
- Cell Signaling Modulation : The compound may modulate cell signaling pathways through glycan-mediated interactions.
Study 1: Antimicrobial Activity
A study conducted by Vargas-Berenguel et al. (1994) investigated the antimicrobial properties of related glycosylated compounds. The results indicated that compounds with similar structures exhibited significant inhibition against various bacterial strains, suggesting that the target compound may possess similar activity .
Study 2: Glycosylation Inhibition
Lin et al. (2004) explored the effects of glycosylation inhibitors on cancer cell lines. The findings revealed that inhibiting glycosylation led to reduced tumor cell proliferation, indicating a potential therapeutic application for compounds like the one .
Study 3: Enzyme Interaction
Research by Schlummer et al. (2006) focused on enzyme-substrate interactions involving glycosylated molecules. The study highlighted how specific structural features facilitate binding to glycosyltransferases, which are crucial in carbohydrate metabolism .
Table 1: Comparison of Biological Activities
Study Reference | Biological Activity | Findings |
---|---|---|
Vargas-Berenguel et al., 1994 | Antimicrobial | Significant inhibition against bacterial strains |
Lin et al., 2004 | Glycosylation Inhibition | Reduced tumor cell proliferation |
Schlummer et al., 2006 | Enzyme Interaction | Enhanced binding to glycosyltransferases |
Table 2: Structural Features
Feature | Description |
---|---|
Acetyl Groups | Enhance solubility and bioavailability |
Deoxy Sugars | Influence molecular recognition processes |
Anomeric Configuration | Affects binding affinity to receptors |
Properties
IUPAC Name |
(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-acetyloxy-6-(acetyloxymethyl)oxan-4-yl]oxypropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N2O18/c1-11(27(39)40)43-25-21(30-12(2)32)28(46-18(8)38)47-20(10-42-15(5)35)24(25)49-29-22(31-13(3)33)26(45-17(7)37)23(44-16(6)36)19(48-29)9-41-14(4)34/h11,19-26,28-29H,9-10H2,1-8H3,(H,30,32)(H,31,33)(H,39,40)/t11-,19-,20-,21-,22-,23-,24-,25-,26-,28+,29+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIXNBQSCFEDBZ-DZMJHXHTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1C(C(OC(C1OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)COC(=O)C)OC(=O)C)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)COC(=O)C)OC(=O)C)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N2O18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746906 |
Source
|
Record name | 2-Acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-1,6-di-O-acetyl-3-O-[(1R)-1-carboxyethyl]-2-deoxy-alpha-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
706.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475502-13-7 |
Source
|
Record name | 2-Acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-1,6-di-O-acetyl-3-O-[(1R)-1-carboxyethyl]-2-deoxy-alpha-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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